Sub-Nanomolar Potency: A Direct Comparison with Orthosteric and Clinical-Stage Inhibitors
PAT-347 exhibits significantly higher potency than several well-characterized ATX inhibitors in enzymatic assays. Using the native substrate LPC, PAT-347 demonstrates an IC50 of 0.3 nM [1]. In direct comparison, this is orders of magnitude more potent than the type I orthosteric inhibitor PF-8380 (IC50 = 5 nM) and the clinical candidate GLPG1690 (IC50 = 131 nM) under the same LPC substrate conditions [2][3]. The difference represents a 16.7-fold increase in potency over PF-8380 and a 437-fold increase over GLPG1690.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | PF-8380 (5 nM); GLPG1690 (131 nM) |
| Quantified Difference | PAT-347 is 16.7x more potent than PF-8380 and 437x more potent than GLPG1690. |
| Conditions | Recombinant ATX enzyme assay, native LPC substrate. |
Why This Matters
Researchers can achieve complete ATX inhibition at significantly lower compound concentrations, minimizing potential off-target effects and enabling more robust target validation in cellular and biochemical assays.
- [1] Salgado-Polo, F., et al. (2019). Table 5 in: The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions. Cancers, 11(10), 1577. View Source
- [2] Stein, A. J., et al. (2015). Structural Basis for Inhibition of Human Autotaxin by Four Potent Compounds with Distinct Modes of Binding. Molecular Pharmacology, 88(6), 1052-1063. View Source
- [3] MK2206.com (2024). Review of ATX Inhibitors. http://mk2206.com/index.php?g=Wap&m=Article&a=detail&id=15761 View Source
